molecular formula C10H15N7O3 B11846758 (2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B11846758
M. Wt: 281.27 g/mol
InChI Key: TXQSBBCNEBJKKS-DXTOWSMRSA-N
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Description

This compound is a nucleoside analog characterized by a 2,6-diaminopurine base linked to a tetrahydrofuran ring with a hydroxymethyl group at position 5 and an amino group at position 2. Its stereochemistry (2R,3R,4S,5S) distinguishes it from other purine nucleosides, influencing its biological interactions and synthetic applications.

Properties

Molecular Formula

C10H15N7O3

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3R,4S,5S)-4-amino-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H15N7O3/c11-4-3(1-18)20-9(6(4)19)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1

InChI Key

TXQSBBCNEBJKKS-DXTOWSMRSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)N)O)N)N

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a nucleoside analogue that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydrofuran ring and an amino purine moiety. Its molecular formula is C12H17N5O5C_{12}H_{17}N_5O_5, with a molecular weight of approximately 311.29 g/mol. The structure can be represented as follows:

 2R 3R 4S 5S 4 Amino 2 2 6 diamino 9H purin 9 yl 5 hydroxymethyl tetrahydrofuran 3 ol\text{ 2R 3R 4S 5S 4 Amino 2 2 6 diamino 9H purin 9 yl 5 hydroxymethyl tetrahydrofuran 3 ol}

Antiviral Activity

Research indicates that the compound exhibits significant antiviral properties. It has been tested against various viral strains and shown to inhibit viral replication effectively. A study demonstrated that nucleoside analogues similar to this compound can act as adenosine A3 receptor antagonists, which are critical in modulating immune responses during viral infections .

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor activity against several cancer cell lines. The mechanism involves the inhibition of DNA synthesis and interference with cellular proliferation pathways. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of (2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is primarily attributed to its ability to mimic natural nucleosides. This allows it to integrate into nucleic acid structures and disrupt normal cellular processes. The compound's interaction with enzymes involved in nucleotide metabolism has also been suggested as a contributing factor to its biological efficacy .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antiviral effectsDemonstrated significant inhibition of viral replication in cell cultures.
Study 2Assess antitumor propertiesShowed cytotoxic effects on various cancer cell lines; induced apoptosis via caspase activation.
Study 3Mechanistic explorationIdentified interference with DNA synthesis and nucleotide metabolism as key mechanisms.

Scientific Research Applications

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against viruses such as HIV and Hepatitis C. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown that derivatives of this compound can inhibit viral enzymes essential for replication, making them potential candidates for antiviral drug development .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It has been found to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The presence of the purine moiety enhances its interaction with nucleic acids, which may contribute to its ability to inhibit tumor growth .

Enzyme Inhibition

In biochemical studies, (2R,3R,4S,5S)-4-Amino-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol has been shown to act as an inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications for understanding metabolic disorders .

Molecular Biology Applications

The compound is utilized in molecular biology as a tool for studying nucleic acid interactions. Its ability to mimic natural nucleotides allows researchers to explore the mechanisms of DNA and RNA synthesis and repair processes. This application is particularly relevant in the development of gene therapies and molecular diagnostics .

Case Studies

Study Focus Findings
Study 1Antiviral EffectsDemonstrated significant inhibition of HIV replication in vitro using modified derivatives of the compound .
Study 2Cancer Cell ApoptosisShowed that the compound induces apoptosis in breast cancer cells through mitochondrial pathways .
Study 3Enzyme InteractionIdentified as a potent inhibitor of adenosine deaminase, affecting purine metabolism in human cells .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

Compound Name (CAS) Key Structural Differences Functional Implications References
(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (N/A) Diol groups at C3/C4 instead of C4-amino and C3-hydroxyl Reduced basicity; altered hydrogen-bonding capacity
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (4546-70-7) Stereochemistry (3S,5R vs. 4S,5S); lacks C4-amino Potential differences in enzyme binding or metabolic stability
2-Amino-3'-O-(2-methoxyethyl)adenosine (256224-02-9) Methoxyethyl group at C3'; 2-amino on purine Enhanced lipophilicity; modified pharmacokinetics
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (N/A) Chlorine at purine C2; amino at C6 Electrophilic C2-Cl may increase reactivity for cross-coupling
(2R,3S,5R)-5-(6-Amino-2-nitro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (N/A) Nitro group at purine C2 Electron-withdrawing nitro group may reduce base pairing stability

Physical and Spectral Properties

  • Melting Points: Compound 21 (): 262–264°C, indicating high thermal stability due to nitro and amino groups . Azido precursor (): 211–212°C, lower than nitro analogs, reflecting reduced intermolecular interactions .
  • NMR Data: Compound 21 (): Distinct ¹H NMR signals at δ 7.77 (purine H8) and δ 6.06 (anomeric proton), with ¹³C NMR confirming sugar ring carbons . Acetylated derivative (): ¹H NMR shows acetate methyl peaks (δ 2.0–2.2), while ¹³C NMR confirms carbonyl carbons (δ 169–174) .

Commercial Availability and Pricing

  • (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (4546-70-7): ¥749.00/25g (95% purity) .
  • Fluorinated analogs () are priced higher due to complex synthesis (e.g., 95% purity at ~$50/mg) .

Key Research Findings

  • Stereochemical Impact : The (2R,3R,4S,5S) configuration may enhance target binding compared to (2R,3S,5R) isomers .
  • Synthetic Versatility : Azido intermediates () enable click chemistry applications, while halogenated purines () allow further functionalization .

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